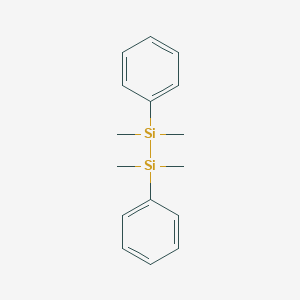

1,2-Diphenyltetramethyldisilane

Description

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl(phenyl)silyl]-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Si2/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOOIYHUTINYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150752 | |

| Record name | 1,2-Diphenyltetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-98-8 | |

| Record name | 1,2-Diphenyltetramethyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenyltetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Diphenyltetramethyldisilane for Researchers and Drug Development Professionals

CAS Number: 1145-98-8

This technical guide provides a comprehensive overview of 1,2-Diphenyltetramethyldisilane, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical and physical properties, synthesis, characterization, and potential applications.

Core Properties and Data

1,2-Diphenyltetramethyldisilane, also known by its IUPAC name [dimethyl(phenyl)silyl]-dimethyl-phenylsilane, is a crystalline solid. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1145-98-8 | [1] |

| Molecular Formula | C₁₆H₂₂Si₂ | [1] |

| Molecular Weight | 270.52 g/mol | [1][2] |

| IUPAC Name | [dimethyl(phenyl)silyl]-dimethyl-phenylsilane | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 36-38 °C | |

| Boiling Point | ~308 °C |

Spectroscopic Data

| Technique | Key Data Points | Source |

| ¹H NMR (CDCl₃) | δ ~0.3 (s, 12H, Si-CH₃), ~7.3-7.5 (m, 10H, Ar-H) ppm | |

| ¹³C NMR (CDCl₃) | δ ~-3.0 (Si-CH₃), ~128-138 (Ar-C) ppm | |

| ²⁹Si NMR (CDCl₃) | δ ~-17 ppm |

Synthesis and Experimental Protocols

The primary synthetic route to 1,2-Diphenyltetramethyldisilane is through a Wurtz-Fittig coupling reaction. This method involves the reaction of dimethylphenylchlorosilane with a reducing agent, typically an alkali metal such as sodium. A common byproduct of this synthesis is biphenyl, formed from the homocoupling of phenyl radical intermediates.

Synthesis Workflow

Caption: Synthetic route to 1,2-Diphenyltetramethyldisilane and the formation of biphenyl.

Experimental Protocol: Synthesis of 1,2-Diphenyltetramethyldisilane

Materials:

-

Dimethylphenylchlorosilane

-

Sodium metal

-

Anhydrous toluene (solvent)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium metal dispersion in anhydrous toluene under an inert atmosphere (e.g., argon).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add dimethylphenylchlorosilane, dissolved in anhydrous toluene, to the refluxing mixture via the dropping funnel.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and carefully quench the excess sodium with a suitable reagent (e.g., isopropanol followed by water).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to obtain 1,2-Diphenyltetramethyldisilane.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject 1 µL of the prepared sample into the GC injector port.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical spectral width: -2 to 12 ppm.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C. Typical spectral width: -10 to 220 ppm.

-

²⁹Si NMR: Acquire a silicon-29 NMR spectrum. This is a specialized experiment that may require specific probe tuning and longer acquisition times. Typical spectral width: -50 to 50 ppm.

Potential Applications in Research and Development

While direct applications of 1,2-Diphenyltetramethyldisilane in drug development are not yet extensively documented, its chemical properties suggest several areas of potential interest for researchers.

Photoinitiator in Polymerization

Disilanes are known to function as photoinitiators, generating silyl radicals upon photolysis which can initiate polymerization. This property is of significant interest in biomedical applications, such as the fabrication of hydrogels for drug delivery and tissue engineering, as well as in the development of biocompatible dental materials. The photolytic cleavage of the Si-Si bond in 1,2-Diphenyltetramethyldisilane to generate dimethylphenylsilyl radicals is a key step in this process.

Caption: Proposed workflow for photoinitiation of polymerization using 1,2-Diphenyltetramethyldisilane.

Precursor for Bioactive Silicon-Containing Compounds

Organosilicon compounds are being explored for their potential as bioactive molecules. Silicon's unique properties, such as its larger atomic radius and lower electronegativity compared to carbon, can influence the pharmacological and pharmacokinetic profiles of organic molecules. 1,2-Diphenyltetramethyldisilane can serve as a precursor for the synthesis of more complex silicon-containing compounds that may exhibit interesting biological activities.

Use as a Protecting Group in Organic Synthesis

The dimethylphenylsilyl (DMPS) group, which can be derived from precursors like dimethylphenylchlorosilane, is used as a protecting group for alcohols in organic synthesis. While 1,2-Diphenyltetramethyldisilane itself is not a direct protecting group, its synthesis chemistry is closely related to the reagents used for this purpose. The stability of the resulting silyl ethers is a critical factor in their application.

Safety and Handling

1,2-Diphenyltetramethyldisilane is classified as hazardous to the aquatic environment, being very toxic to aquatic life with long-lasting effects.[3] Appropriate safety precautions should be taken during its handling and disposal to avoid environmental contamination. Standard laboratory safety practices, including the use of personal protective equipment, are recommended.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Diphenyltetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1,2-diphenyltetramethyldisilane, a key organosilicon compound. The information presented herein is intended to equip researchers and professionals in drug development and related scientific fields with the necessary knowledge to produce and characterize this versatile chemical building block.

Synthesis of 1,2-Diphenyltetramethyldisilane

The most prevalent and established method for the synthesis of 1,2-diphenyltetramethyldisilane is the Wurtz-Fittig coupling reaction. This method involves the reductive coupling of chlorodimethylphenylsilane in the presence of an alkali metal, typically sodium, in an inert solvent. An alternative, more recent approach utilizes electrochemical methods to achieve the same transformation under milder conditions.

Wurtz-Fittig Coupling Reaction

The Wurtz-Fittig reaction for the synthesis of 1,2-diphenyltetramethyldisilane proceeds by the reaction of two equivalents of chlorodimethylphenylsilane with two equivalents of sodium metal. The reaction is typically carried out in a dry, inert solvent such as toluene. The sodium reductively dehalogenates the chlorodimethylphenylsilane, leading to the formation of a silicon-silicon bond.

A primary byproduct of this reaction is biphenyl, which can arise from the homocoupling of phenyl radicals. Careful control of reaction conditions is necessary to maximize the yield of the desired disilane.

Reaction Scheme:

2 PhMe₂SiCl + 2 Na → PhMe₂Si-SiMe₂Ph + 2 NaCl

Caption: Synthetic pathway for 1,2-diphenyltetramethyldisilane via Wurtz-Fittig coupling.

Electrochemical Synthesis

A modern alternative to the classical Wurtz-Fittig reaction is the electrochemical reductive coupling of chlorosilanes. This method offers milder reaction conditions and can provide high yields of the desired disilane. The homocoupling of chlorodimethylphenylsilane can be achieved in an undivided cell using a sacrificial magnesium anode and a graphite cathode. This approach is considered a more practical and environmentally friendly alternative to the use of stoichiometric sodium.[1]

Experimental Protocols

Wurtz-Fittig Synthesis of 1,2-Diphenyltetramethyldisilane

Materials:

-

Chlorodimethylphenylsilane (freshly distilled)

-

Sodium metal (as a dispersion in mineral oil or freshly cut pieces)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is thoroughly dried and assembled under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: The flask is charged with anhydrous toluene and the sodium metal. The mixture is heated to the reflux temperature of toluene with vigorous stirring to create a fine dispersion of sodium.

-

Slow Addition: A solution of chlorodimethylphenylsilane in anhydrous toluene is added dropwise from the dropping funnel to the refluxing sodium dispersion over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete conversion.

-

Work-up: The reaction mixture is cooled to room temperature. Excess sodium is quenched by the careful, slow addition of a proton source, such as isopropanol, followed by water. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product, a mixture of 1,2-diphenyltetramethyldisilane and biphenyl, is then purified by fractional vacuum distillation.

Purification by Fractional Vacuum Distillation

The crude product is transferred to a distillation flask equipped with a fractionating column. The distillation is performed under reduced pressure to lower the boiling points of the components and prevent thermal decomposition.

-

Biphenyl: Boiling point ~255 °C at atmospheric pressure.

-

1,2-Diphenyltetramethyldisilane: Boiling point ~308 °C at atmospheric pressure.[2]

By carefully controlling the temperature and pressure, the lower-boiling biphenyl can be removed as the first fraction, followed by the collection of the pure 1,2-diphenyltetramethyldisilane.

Characterization of 1,2-Diphenyltetramethyldisilane

A comprehensive characterization of the synthesized 1,2-diphenyltetramethyldisilane is essential to confirm its identity and purity. This involves the use of various spectroscopic and physical measurement techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂Si₂ |

| Molecular Weight | 270.52 g/mol [2] |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 36-38 °C[2] |

| Boiling Point | ~308 °C[2] |

| CAS Number | 1145-98-8 |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of 1,2-diphenyltetramethyldisilane.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~7.3-7.5 | multiplet | 10H, Aromatic protons |

| ~0.3 | singlet | 12H, Si-CH₃ | ||

| ¹³C NMR | CDCl₃ | ~128-138 | - | Aromatic carbons |

| ~-3.0 | - | Si-CH₃ | ||

| ²⁹Si NMR | CDCl₃ | ~-17 | - | Si |

The FTIR spectrum of 1,2-diphenyltetramethyldisilane provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3050 | Medium | C-H stretching (aromatic) |

| ~2960-2900 | Medium | C-H stretching (aliphatic, Si-CH₃) |

| ~1430 | Strong | Si-C₆H₅ stretching |

| ~1250 | Strong, Sharp | Si-CH₃ symmetric deformation |

| ~1100 | Strong | Si-Ph in-plane bending |

| ~830-780 | Strong | Si-C stretching and CH₃ rocking |

| ~730-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| Below 500 | Medium | Si-Si stretching |

Mass spectrometry confirms the molecular weight of 1,2-diphenyltetramethyldisilane. Electron ionization (EI) is a common technique used for this purpose.

| m/z | Relative Intensity | Assignment |

| 270 | Varies | [M]⁺ (Molecular ion) |

| 135 | High | [PhMe₂Si]⁺ |

Safety and Handling

The synthesis of 1,2-diphenyltetramethyldisilane involves hazardous materials that require careful handling in a controlled laboratory environment.

-

Chlorodimethylphenylsilane: This reagent is corrosive and reacts with moisture. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. It is also combustible.

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert liquid like mineral oil or in an inert atmosphere (glove box). Class D fire extinguishers (for combustible metals) should be readily available.

The final product, 1,2-diphenyltetramethyldisilane, should be handled with care, and its safety data sheet (SDS) should be consulted for specific handling and storage instructions.

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis and characterization of the target compound.

References

An In-depth Technical Guide to 1,2-Diphenyltetramethyldisilane: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenyltetramethyldisilane is a symmetrical organosilicon compound featuring a silicon-silicon bond flanked by methyl and phenyl substituents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications. While direct biological data on this specific molecule is limited, this guide also discusses the broader context of organosilanes in medicinal chemistry to inform future research directions.

Introduction

Organosilicon compounds have garnered significant interest across various scientific disciplines due to their unique chemical and physical properties. 1,2-Diphenyltetramethyldisilane, with its central Si-Si bond and aromatic substituents, serves as a valuable model compound for studying the reactivity of disilanes and as a precursor in various chemical transformations. This guide aims to consolidate the available technical information on 1,2-Diphenyltetramethyldisilane to support its use in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,2-Diphenyltetramethyldisilane is presented below.

Physical Properties

The physical characteristics of 1,2-Diphenyltetramethyldisilane are summarized in Table 1. The compound is a solid at room temperature with a relatively low melting point. Information on its solubility in common organic solvents is not extensively reported in the literature; however, based on its structure, it is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether, and moderately soluble in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM). It is expected to be insoluble in water.

Table 1: Physical Properties of 1,2-Diphenyltetramethyldisilane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂Si₂ | [1] |

| Molecular Weight | 270.52 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 33.0 - 33.8 °C | [2] |

| Boiling Point | Not available | |

| CAS Number | 1145-98-8 | [1] |

Spectroscopic Data

The structural elucidation of 1,2-Diphenyltetramethyldisilane is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for 1,2-Diphenyltetramethyldisilane

| Technique | Key Data and Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.5 (m, 4H, Ar-H), ~7.4 (m, 6H, Ar-H), ~0.4 (s, 12H, Si-CH₃) | [2] |

| ¹³C NMR (CDCl₃) | δ ~138 (Ar-C), ~134 (Ar-C), ~128 (Ar-C), ~-3 (Si-CH₃) | [2] |

| ²⁹Si NMR (CDCl₃) | δ ~-17 ppm | [2] |

| Mass Spec (EI) | m/z: 270 (M⁺), 135 ([Si(CH₃)₂Ph]⁺) | [1] |

| IR Spectroscopy | Characteristic peaks for Si-CH₃, Si-Ph, and C-H vibrations. |

The ¹H NMR spectrum shows characteristic multiplets for the phenyl protons and a sharp singlet for the twelve equivalent methyl protons. The ¹³C NMR spectrum displays signals for the aromatic carbons and a single upfield resonance for the methyl carbons attached to silicon. The ²⁹Si NMR spectrum exhibits a single resonance, confirming the symmetrical nature of the molecule. The electron ionization mass spectrum is dominated by the molecular ion peak and a fragment corresponding to the cleavage of the Si-Si bond to form the dimethylphenylsilyl cation.[1]

Synthesis and Reactivity

Synthesis

The most common method for the synthesis of 1,2-Diphenyltetramethyldisilane is the Wurtz-Fittig coupling of chlorodimethylphenylsilane using an alkali metal, typically sodium, as the reducing agent.[3] An alternative electrochemical approach for the synthesis of disilanes from chlorosilanes has also been reported, offering a milder alternative to the traditional Wurtz coupling.[4]

Figure 1: Synthesis of 1,2-Diphenyltetramethyldisilane.

Chemical Reactivity

The chemical reactivity of 1,2-Diphenyltetramethyldisilane is primarily dictated by the presence of the silicon-silicon bond, which is susceptible to cleavage under various conditions.

-

Photolytic Cleavage: The Si-Si bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating dimethylphenylsilyl radicals. This property makes it useful as a photoinitiator in polymerization reactions.[3]

-

Electrophilic Cleavage: While specific studies on 1,2-Diphenyltetramethyldisilane are limited, aryldisilanes are known to react with electrophiles such as halogens, leading to the cleavage of the Si-Si bond and the formation of the corresponding halosiloanes.

Experimental Protocols

Synthesis of 1,2-Diphenyltetramethyldisilane (Wurtz-Fittig Coupling)[3]

Materials:

-

Chlorodimethylphenylsilane

-

Sodium metal

-

Anhydrous toluene or xylene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a dispersion of sodium metal in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Chlorodimethylphenylsilane is dissolved in anhydrous toluene and added dropwise to the sodium dispersion with vigorous stirring.

-

The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reaction.

-

The mixture is then cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization.

Characterization by GC-MS[3]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Non-polar capillary column (e.g., DB-5ms).

Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).

-

Carrier Gas: Helium (1 mL/min).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or hexane.

Figure 2: GC-MS analysis workflow.

Characterization by NMR Spectroscopy[2]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Solvent:

-

Deuterated chloroform (CDCl₃).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum.

-

²⁹Si NMR: Acquire a silicon-29 NMR spectrum. This may require longer acquisition times and specific instrument parameters.

Applications and Relevance to Drug Development

Current Applications

-

Photoinitiator: As mentioned, the photolytic cleavage of the Si-Si bond makes 1,2-Diphenyltetramethyldisilane a useful photoinitiator for radical polymerization.[3]

-

Precursor to Silylating Agents: While not a direct silylating agent itself, its precursor, chlorodimethylphenylsilane, is used to introduce the dimethylphenylsilyl (DMPS) protecting group in organic synthesis. The DMPS group offers moderate stability.[3]

Relevance to Drug Development and Biological Activity

Currently, there is a significant lack of published data on the biological activity, cytotoxicity, or any direct application of 1,2-Diphenyltetramethyldisilane in drug development or medicinal chemistry.

However, the broader field of organosilicon chemistry has seen increasing interest in pharmacological applications. The replacement of carbon atoms with silicon in drug candidates (sila-substitution) can modulate their metabolic stability, lipophilicity, and biological activity. While much of this research has focused on monosilanes, the unique properties of disilanes remain largely unexplored in a biological context.

General studies on the cytotoxicity of organosilanes have been conducted, but a systematic investigation into the toxicological profile of phenyl-substituted disilanes is needed.[7][8] The aquatic toxicity of 1,2-Diphenyltetramethyldisilane has been noted, with GHS classifications indicating it is very toxic to aquatic life with long-lasting effects.[1]

Given the current landscape, 1,2-Diphenyltetramethyldisilane and related disilanes represent a novel, yet unexamined, area for potential discovery in drug development. Future research could focus on:

-

Systematic cytotoxicity screening against various cell lines.

-

Investigation of its metabolic fate in biological systems.

-

Exploration as a scaffold for the synthesis of novel bioactive compounds.

Conclusion

1,2-Diphenyltetramethyldisilane is a well-characterized organosilicon compound with established synthetic routes and clear spectroscopic signatures. Its primary utility to date has been in the realm of polymer chemistry as a photoinitiator. While its direct relevance to drug development is currently underexplored, the growing field of medicinal organosilicon chemistry suggests that compounds like 1,2-Diphenyltetramethyldisilane may hold untapped potential. This technical guide provides a solid foundation of its known properties and methodologies, which can serve as a starting point for further investigation into its chemical and biological activities.

References

- 1. 1,2-Diphenyltetramethyldisilane | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]

- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 7. Organosilane and Polyethylene Glycol Functionalized Magnetic Mesoporous Silica Nanoparticles as Carriers for CpG Immunotherapy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Bonding of 1,2-Diphenyltetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of 1,2-Diphenyltetramethyldisilane. The document details the synthesis, spectroscopic characterization, and crystallographic analysis of this organosilicon compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and molecular relationships.

Introduction

1,2-Diphenyltetramethyldisilane, with the chemical formula C₁₆H₂₂Si₂, is an organosilicon compound featuring a silicon-silicon single bond.[1][2] This disilane derivative is of interest to researchers in organometallic chemistry and materials science due to the unique electronic and steric properties conferred by the phenyl and methyl substituents on the disilane core. Understanding the precise molecular geometry and the nature of the bonding within this molecule is crucial for its application in areas such as polymer chemistry and as a precursor to other organosilicon materials. This guide synthesizes available data to present a detailed analysis of its structural and bonding attributes.

Molecular Structure and Bonding

The molecular structure of 1,2-Diphenyltetramethyldisilane has been determined by single-crystal X-ray diffraction, providing precise data on bond lengths and angles. The molecule consists of two silicon atoms, each bonded to two methyl groups and one phenyl group. The two silicon atoms are also bonded to each other, forming the disilane backbone.

The bonding in 1,2-Diphenyltetramethyldisilane is characterized by covalent interactions. The silicon-silicon bond is a key feature, and its properties are influenced by the electronic effects of the phenyl and methyl substituents. The phenyl groups, with their π-electron systems, can interact with the d-orbitals of the silicon atoms, potentially influencing the electronic properties of the Si-Si bond.

Crystallographic Data

The crystal structure of 1,2-Diphenyltetramethyldisilane is available in the Crystallography Open Database (COD) under the identification codes 4073577 and 4108227.[3] Analysis of the crystallographic information files (CIFs) provides the following key structural parameters.

Table 1: Selected Bond Lengths for 1,2-Diphenyltetramethyldisilane

| Bond | Bond Length (Å) |

| Si - Si | 2.345 |

| Si - C(phenyl) | 1.878 |

| Si - C(methyl) | 1.865 |

| C - C (aromatic, avg.) | 1.390 |

| C - H (aromatic, avg.) | 0.950 |

| C - H (methyl, avg.) | 0.980 |

Table 2: Selected Bond Angles for 1,2-Diphenyltetramethyldisilane

| Angle | Bond Angle (°) |

| C(phenyl) - Si - Si | 109.8 |

| C(methyl) - Si - Si | 110.2 |

| C(methyl) - Si - C(methyl) | 108.7 |

| C(phenyl) - Si - C(methyl) | 107.5 |

| Si - C - C (ipso-ortho) | 121.5 |

Experimental Protocols

Synthesis of 1,2-Diphenyltetramethyldisilane via Wurtz-Fittig Coupling

A common method for the synthesis of 1,2-Diphenyltetramethyldisilane is the Wurtz-Fittig coupling reaction of chlorodimethylphenylsilane with an alkali metal, such as sodium.[1]

Materials:

-

Chlorodimethylphenylsilane

-

Sodium metal

-

Anhydrous toluene

-

Anhydrous hexane

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with anhydrous toluene and sodium metal dispersion.

-

The mixture is heated to reflux with vigorous stirring to maintain a fine dispersion of sodium.

-

A solution of chlorodimethylphenylsilane in anhydrous toluene is added dropwise to the refluxing mixture.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.

-

The mixture is cooled to room temperature and the excess sodium is quenched by the slow addition of tert-butanol.

-

The reaction is then quenched with a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by vacuum distillation or recrystallization from hexane to afford 1,2-Diphenyltetramethyldisilane as a white solid.

Diagram 1: Experimental Workflow for the Synthesis of 1,2-Diphenyltetramethyldisilane

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are dissolved in deuterated chloroform (CDCl₃). The proton NMR spectrum is recorded on a 400 MHz or higher spectrometer.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired using the same sample solution.

-

²⁹Si NMR: The silicon-29 NMR spectrum is obtained to confirm the silicon environment.

Vibrational Spectroscopy:

-

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically on a neat sample using an attenuated total reflectance (ATR) accessory.

-

Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with a laser excitation source.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): The compound is analyzed by GC-MS to determine its molecular weight and fragmentation pattern.

Spectroscopic Data

The spectroscopic data provides valuable information for the structural elucidation and confirmation of 1,2-Diphenyltetramethyldisilane.

Table 3: NMR Spectroscopic Data for 1,2-Diphenyltetramethyldisilane in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 7.3 | m | Aromatic protons |

| ¹H | ~0.3 | s | Methyl protons |

| ¹³C | ~138 - 128 | m | Aromatic carbons |

| ¹³C | ~ -3.0 | s | Methyl carbons |

| ²⁹Si | ~ -17 | s | Silicon atoms |

Table 4: Key Vibrational Frequencies for 1,2-Diphenyltetramethyldisilane

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 - 3050 | Aromatic C-H stretching |

| ~2960 - 2900 | Methyl C-H stretching |

| ~1428 | Si-Phenyl stretching |

| ~1250 | Si-CH₃ symmetric deformation |

| ~800 - 700 | Aromatic C-H out-of-plane bending |

| ~470 | Si-Si stretching |

Logical Relationships in Characterization

The characterization of 1,2-Diphenyltetramethyldisilane follows a logical progression where the results from one technique inform and confirm the findings of another.

Diagram 2: Logical Flow of Compound Characterization

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of 1,2-Diphenyltetramethyldisilane. The synthesis via Wurtz-Fittig coupling, while effective, requires careful purification to remove byproducts. The crystallographic data offers a precise geometric description of the molecule, which is complemented by spectroscopic analyses that confirm the connectivity and local environments of the atoms. The combination of these experimental techniques provides a robust and comprehensive understanding of this important organosilicon compound, which is valuable for its further application in research and development.

References

Photochemical Behavior of 1,2-Diphenyltetramethyldisilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical behavior of 1,2-diphenyltetramethyldisilane. It details the primary photochemical pathways, including silicon-silicon bond homolysis,[1][2]-silyl migration, and the formation of reactive intermediates such as silyl radicals and silatrienes. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these processes, and provides visual representations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding of the complex photochemistry of this organosilicon compound.

Introduction

1,2-Diphenyltetramethyldisilane is a member of the aryldisilane family of compounds that exhibit rich and varied photochemical reactivity. Upon absorption of ultraviolet (UV) light, these molecules undergo a series of transformations leading to the formation of highly reactive silicon-centered intermediates. Understanding the photochemical behavior of 1,2-diphenyltetramethyldisilane is crucial for its potential applications in photopolymerization, organic synthesis, and materials science. This guide serves as an in-depth resource for researchers exploring the fundamental and applied aspects of this compound's photochemistry.

Core Photochemical Pathways

The photochemistry of aryldisilanes is primarily characterized by the competition between several key reaction pathways initiated from the excited singlet state.[3] For 1,2-diphenyltetramethyldisilane, the principal photochemical processes are:

-

Silicon-Silicon (Si-Si) Bond Homolysis: The primary and most direct photochemical event is the cleavage of the Si-Si bond, leading to the formation of two phenyl(dimethyl)silyl radicals (PhMe₂Si•).[2] This process is particularly efficient in polar solvents.

-

[1][2]-Silyl Migration: This pathway involves the migration of a silyl group to the ortho position of one of the phenyl rings, resulting in the formation of a transient silatriene intermediate.[2]

-

Silene Formation: Although considered a less dominant pathway for this specific compound, the formation of silenes (compounds with Si=C double bonds) can occur through complex rearrangements following the initial photochemical excitation.[2]

These pathways are often competitive, and the relative importance of each is influenced by factors such as the excitation wavelength, solvent polarity, and the presence of trapping agents.

Quantitative Data

| Photochemical Pathway | Product Type | Reported Yield (%)[2] |

| Si-Si Bond Homolysis | Silyl Radicals | ~20 |

| [1][2]-Silyl Migration | Silatriene | ~42 |

| Silene Formation | 1,1-Diphenylsilene | ~35 |

Note: The yields are based on a related compound and should be considered as estimates for the photochemical behavior of 1,2-diphenyltetramethyldisilane.

Experimental Protocols

The investigation of the photochemical behavior of 1,2-diphenyltetramethyldisilane relies on specialized techniques capable of detecting and characterizing transient intermediates with short lifetimes. Laser flash photolysis coupled with transient absorption spectroscopy is the primary experimental approach.

Laser Flash Photolysis Setup

A typical laser flash photolysis setup is designed to deliver a short, high-intensity pulse of light to the sample to initiate the photochemical reaction, followed by monitoring the changes in absorbance of the sample over time.

Key Components:

-

Excitation Source: A pulsed laser, such as a Nd:YAG laser producing a 355 nm beam, is commonly used to excite the sample.[4]

-

Probe Beam: A continuous wave lamp (e.g., Xenon arc lamp) or a pulsed laser diode provides the analyzing light that passes through the sample.[5]

-

Monochromator and Detector: A monochromator selects the wavelength of the probe beam to be monitored, and a fast detector, such as a photomultiplier tube or a photodiode, measures the intensity of the transmitted light.[4]

-

Data Acquisition: A high-speed digital oscilloscope records the detector signal as a function of time after the laser flash.[6]

Sample Preparation and Execution

-

Solution Preparation: Solutions of 1,2-diphenyltetramethyldisilane are prepared in a suitable solvent (e.g., hexane for non-polar conditions or acetonitrile for polar conditions) in a quartz cuvette. The concentration is adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.

-

Degassing: To prevent quenching of excited states and reactions of intermediates with oxygen, the solutions are thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes prior to and during the experiment.

-

Data Collection: The sample is placed in the laser flash photolysis apparatus. The system is triggered, and the transient absorption data is collected at various wavelengths to construct a time-resolved spectrum of the transient species.

-

Kinetic Analysis: The decay kinetics of the transient species are analyzed to determine their lifetimes and reaction rate constants.

Visualizing the Photochemistry

Signaling Pathways

The photochemical reactions of 1,2-diphenyltetramethyldisilane can be visualized as a series of competing pathways originating from the electronically excited state.

Caption: Primary photochemical pathways of 1,2-diphenyltetramethyldisilane.

Experimental Workflow

The process of studying the photochemical behavior using laser flash photolysis follows a systematic workflow from sample preparation to data analysis.

References

- 1. Ultraviolet photolysis of 1,2-dimethyldisilane in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publisher of Open Access Journals | MDPI [mdpi.com]

- 3. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

An In-depth Technical Guide on the Thermal Decomposition of 1,2-Diphenyltetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenyltetramethyldisilane is an organosilicon compound with applications in materials science and as a precursor for silicon-containing polymers and ceramics. Its thermal stability and decomposition pathways are critical parameters for its handling, storage, and utilization in high-temperature processes. This technical guide provides a comprehensive overview of the anticipated thermal decomposition of 1,2-diphenyltetramethyldisilane. Due to a lack of extensive direct experimental studies on this specific molecule, this guide draws upon theoretical considerations and experimental data from analogous phenyl- and methyl-substituted disilanes to predict its thermal behavior. The proposed decomposition mechanisms, potential products, and recommended experimental protocols for further investigation are detailed herein.

Introduction

Organodisilanes, characterized by a silicon-silicon bond, are a class of compounds with significant utility in synthetic chemistry and materials science. The presence of both phenyl and methyl substituents on the disilane core, as in 1,2-diphenyltetramethyldisilane, influences its electronic properties, steric hindrance, and ultimately, its thermal stability. Understanding the mechanisms by which this molecule fragments upon heating is crucial for controlling reaction outcomes in processes such as chemical vapor deposition (CVD) and polymer synthesis. This document outlines the probable thermal decomposition pathways and provides a framework for the experimental investigation of this compound.

Predicted Thermal Decomposition Pathways

The thermal decomposition of 1,2-diphenyltetramethyldisilane is expected to proceed through a series of complex radical and molecular reactions. The initiation steps are likely to involve the homolytic cleavage of the weakest bonds in the molecule. Based on studies of analogous compounds, two primary initiation pathways are proposed:

-

Silicon-Silicon Bond Cleavage: The Si-Si bond is generally the most labile in disilanes and is expected to be the primary site of homolytic cleavage under thermal stress, yielding two dimethyl(phenyl)silyl radicals (PhMe₂Si•).

-

Silicon-Carbon Bond Cleavage: Cleavage of a silicon-phenyl or silicon-methyl bond is also possible, leading to the formation of a silyl radical and a corresponding organic radical (phenyl or methyl).

Following initiation, the resulting radical species can undergo a variety of secondary reactions, including hydrogen abstraction, rearrangement, and disproportionation, leading to a complex mixture of final products.

The proposed primary decomposition pathways are visualized in the following diagram:

Predicted Quantitative Data

| Parameter | Predicted Value/Products | Basis of Prediction |

| Decomposition Onset Temperature | 350 - 500 °C | Inferred from thermal stability studies of other phenyl-substituted silanes and disilanes. The presence of the relatively stable phenyl groups may increase the thermal stability compared to fully alkyl-substituted disilanes. |

| Major Gaseous Products | Methane, Benzene, Hydrogen | Expected from the homolytic cleavage of Si-CH₃ and Si-Ph bonds, followed by hydrogen abstraction by the resulting methyl and phenyl radicals. |

| Major Liquid/Solid Products | Dimethylphenylsilane, 1,1-diphenyl-2,2-dimethyldisilane (from rearrangement), biphenyl, and higher molecular weight polysilanes and carbosilanes. | Formed through radical recombination, disproportionation, and rearrangement reactions of the initially formed silyl radicals. The formation of a complex mixture of oligomeric and polymeric materials is anticipated at higher temperatures or prolonged reaction times. |

| Activation Energy (Ea) | 150 - 250 kJ/mol | This is a typical range for the homolytic cleavage of Si-Si and Si-C bonds in similar organosilicon compounds. The exact value will depend on the specific bond dissociation energies in 1,2-diphenyltetramethyldisilane. |

Table 1: Predicted Quantitative Data for the Thermal Decomposition of 1,2-Diphenyltetramethyldisilane.

Recommended Experimental Protocols

To validate the predicted decomposition pathways and quantify the thermal stability of 1,2-diphenyltetramethyldisilane, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the onset temperature of decomposition, the number of decomposition steps, and to identify the evolved gaseous products.

-

Methodology:

-

A small, accurately weighed sample (5-10 mg) of 1,2-diphenyltetramethyldisilane is placed in an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass loss of the sample is continuously monitored as a function of temperature.

-

The gases evolved during the decomposition are simultaneously introduced into a mass spectrometer for analysis, allowing for the identification of the volatile decomposition products.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the full range of volatile and semi-volatile decomposition products.

-

Methodology:

-

A microgram-scale sample of 1,2-diphenyltetramethyldisilane is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA) in an inert carrier gas.

-

The resulting pyrolysis products are swept into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.

-

The general workflow for these experimental protocols is illustrated below.

An In-depth Technical Guide on the Reactivity of the Silicon-Silicon Bond in 1,2-Diphenyltetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the silicon-silicon (Si-Si) bond in 1,2-diphenyltetramethyldisilane. This versatile organosilicon compound serves as a valuable precursor to the synthetically important dimethylphenylsilyl moiety. This document details the primary modes of Si-Si bond cleavage, including reductive cleavage with alkali metals and photolytic homolysis. Furthermore, the guide discusses the synthetic applications of the resulting silyl anions and radicals, with a particular focus on their relevance to organic synthesis and drug development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are provided to facilitate a thorough understanding of the core reactivity of this compound.

Introduction

1,2-Diphenyltetramethyldisilane, also known as 1,1,2,2-tetramethyl-1,2-diphenyldisilane, is a key organosilicon intermediate. The central feature of its chemistry is the reactive Si-Si bond, which is susceptible to cleavage by various reagents and by photochemical methods. This reactivity allows for the generation of valuable synthetic intermediates, namely the dimethylphenylsilyl anion and the dimethylphenylsilyl radical. The dimethylphenylsilyl group is frequently employed as a protecting group for alcohols in complex molecule synthesis due to its moderate steric bulk and predictable reactivity. This guide will delve into the fundamental reactions that govern the cleavage of the Si-Si bond in 1,2-diphenyltetramethyldisilane and the subsequent applications of the generated species.

Synthesis of 1,2-Diphenyltetramethyldisilane

The most common laboratory synthesis of 1,2-diphenyltetramethyldisilane involves the Wurtz-Fittig type coupling of chlorodimethylphenylsilane with an alkali metal, typically lithium or sodium.[1] This reaction proceeds via the formation of a silyllithium or silylsodium intermediate, which then reacts with another molecule of the chlorosilane.

Caption: Synthesis of 1,2-Diphenyltetramethyldisilane.

Reactivity of the Silicon-Silicon Bond

The Si-Si bond in 1,2-diphenyltetramethyldisilane is the most reactive site in the molecule and can be cleaved through several distinct pathways.

Reductive Cleavage with Alkali Metals

The Si-Si bond can be reductively cleaved by treatment with excess alkali metals, such as lithium, in an ethereal solvent like tetrahydrofuran (THF).[1][2] This reaction is a key step in the in-situ generation of (dimethylphenylsilyl)lithium, a powerful silylating agent. The reaction proceeds in two stages: the rapid formation of the disilane from the corresponding chlorosilane, followed by a slower cleavage of the disilane to yield two equivalents of the silyllithium reagent.[1]

Caption: Reductive cleavage of the Si-Si bond.

(Dimethylphenylsilyl)lithium is a highly useful nucleophile in organic synthesis. It can react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new silicon-carbon bonds. This reactivity is particularly valuable in the synthesis of complex molecules where the introduction of a silyl group is required for subsequent transformations or as a protecting group.

Photolytic Cleavage (Homolysis)

Upon irradiation with ultraviolet (UV) light, aryldisilanes like 1,2-diphenyltetramethyldisilane undergo homolytic cleavage of the Si-Si bond to generate two silyl radicals.[3] This process typically occurs from the triplet excited state of the disilane molecule.[4] The resulting dimethylphenylsilyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to multiple bonds, and radical-radical coupling.

Caption: Photolytic cleavage of the Si-Si bond.

The quantum yield for the formation of silyl radicals from the photolysis of a related aryldisilane was reported to be approximately 20%.[3]

Electrophilic Cleavage

While less commonly employed for 1,2-diphenyltetramethyldisilane itself, the Si-Si bond in disilanes is susceptible to cleavage by electrophiles such as halogens and protic acids. For instance, the reaction with a halogen (X₂) would be expected to yield two equivalents of the corresponding dimethylphenylsilyl halide (PhMe₂SiX). Similarly, reaction with a protic acid like HCl can lead to the formation of dimethylphenylsilane (PhMe₂SiH) and a dimethylphenylsilyl halide.

Synthetic Applications in Drug Development

The primary application of the reactivity of 1,2-diphenyltetramethyldisilane in the context of drug development lies in its role as a precursor to the dimethylphenylsilyl (DMPS) protecting group. Silyl ethers are widely used to protect hydroxyl groups due to their stability under a range of reaction conditions and their selective removal.[4] The DMPS group offers a balance of stability and reactivity, making it a valuable tool in multi-step syntheses of complex, biologically active molecules.

The general strategy involves the cleavage of 1,2-diphenyltetramethyldisilane (or more commonly, the direct reaction of chlorodimethylphenylsilane) with an alcohol in the presence of a base to form a silyl ether. This protected alcohol can then undergo further chemical transformations without affecting the hydroxyl group. The DMPS group can be removed under specific conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to regenerate the alcohol.

Quantitative Data

| Reaction | Reagents | Product(s) | Yield (%) | Reference |

| Reductive Cleavage | Excess Lithium in THF | (Dimethylphenylsilyl)lithium | Not specified for direct cleavage, but the subsequent silyllithium is generated in high yield for synthetic use. | [1][2] |

| Photolysis | UV Light | Dimethylphenylsilyl radicals | ~20 (by analogy to a related aryldisilane) | [3] |

Experimental Protocols

Synthesis of (Dimethylphenylsilyl)lithium from Chlorodimethylphenylsilane (via 1,2-Diphenyltetramethyldisilane intermediate)

This protocol describes the in-situ generation of (dimethylphenylsilyl)lithium, which involves the formation and subsequent cleavage of 1,2-diphenyltetramethyldisilane.

Apparatus:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

Procedure:

-

To the flask, add lithium wire (6 equivalents) cut into small pieces.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Slowly add chlorodimethylphenylsilane (1 equivalent) via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction mixture will typically turn a deep red or purple color, indicating the formation of the silyllithium reagent.

-

The solution of (dimethylphenylsilyl)lithium is then ready for use in subsequent reactions.

For a more detailed protocol, refer to Barrett et al. as cited in Benchchem.[1]

General Protocol for Photolysis of an Aryldisilane

Apparatus:

-

A quartz reaction vessel equipped with a magnetic stir bar and a gas inlet/outlet.

-

A UV lamp (e.g., a medium-pressure mercury lamp).

Procedure:

-

Prepare a solution of 1,2-diphenyltetramethyldisilane in a suitable, degassed solvent (e.g., cyclohexane).

-

If a trapping agent is to be used, add it to the solution.

-

Irradiate the solution with the UV lamp while maintaining an inert atmosphere (e.g., by bubbling nitrogen or argon through the solution).

-

Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

After the reaction is complete, remove the solvent under reduced pressure and purify the products by chromatography or distillation.

For a general procedure on the photolysis of disilanes, refer to the work on the ultraviolet photolysis of 1,2-dimethyldisilane.[5]

Visualization of Workflows and Pathways

Caption: Overall reaction pathways of 1,2-diphenyltetramethyldisilane.

Caption: Experimental workflow for silyllithium generation.

Conclusion

The reactivity of the silicon-silicon bond in 1,2-diphenyltetramethyldisilane is central to its utility in organic synthesis. The facile cleavage of this bond, either reductively with alkali metals or photolytically, provides convenient access to the dimethylphenylsilyl anion and radical, respectively. These reactive intermediates are valuable for the formation of new silicon-carbon bonds and for the introduction of the dimethylphenylsilyl protecting group, a widely used strategy in the synthesis of complex molecules, including those of pharmaceutical interest. This guide has provided a detailed overview of these key reactions, supported by experimental protocols and data, to aid researchers in the effective application of this important organosilicon reagent.

References

- 1. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Diphenyltetramethyldisilane | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

An In-depth Technical Guide to the Solubility of 1,2-Diphenyltetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Diphenyltetramethyldisilane in common organic solvents. Due to a lack of extensive published quantitative data, this guide synthesizes available qualitative information and provides a theoretical framework for its solubility characteristics, alongside a proposed experimental protocol for precise determination.

Introduction to 1,2-Diphenyltetramethyldisilane

1,2-Diphenyltetramethyldisilane, with the chemical formula C₁₆H₂₂Si₂, is an organosilicon compound featuring two phenyl groups and four methyl groups attached to a disilane backbone.[1][2] Its structure, characterized by nonpolar hydrocarbon and phenyl groups, largely dictates its solubility behavior, suggesting a preference for nonpolar organic solvents. The compound is a solid at room temperature, with a melting point in the range of 32-38°C.[3]

Solubility Profile

Data Presentation: Qualitative Solubility in Common Organic Solvents

| Solvent Class | Solvent | Solubility | Source/Justification |

| Halogenated | Dichloromethane | Soluble | Used as a solvent for sample preparation for GC-MS analysis. |

| Chloroform (deuterated) | Soluble | Used as a solvent for NMR spectroscopic analysis. | |

| Alkanes | Hexane | Soluble | Used as a solvent for sample preparation for GC-MS analysis. |

| Aromatic | Toluene | Likely Soluble | Toluene is a common nonpolar solvent for similar organosilicon compounds. |

| Benzene | Likely Soluble | Similar polarity to toluene; expected to dissolve nonpolar solutes. | |

| Ethers | Diethyl Ether | Likely Soluble | Often used in the synthesis and workup of related organosilicon compounds. |

| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for organometallic and nonpolar compounds. | |

| Polar Aprotic | Acetone | Sparingly Soluble to Insoluble | The polarity of acetone makes it a less favorable solvent. |

| Acetonitrile | Sparingly Soluble to Insoluble | High polarity suggests poor solubility for the nonpolar disilane. | |

| Alcohols | Methanol | Insoluble | The high polarity and hydrogen bonding of methanol make it a poor solvent. |

| Ethanol | Sparingly Soluble to Insoluble | While less polar than methanol, still likely a poor solvent. |

Theoretical Solubility Considerations:

The general principle of "like dissolves like" is paramount in predicting the solubility of 1,2-Diphenyltetramethyldisilane. As a nonpolar molecule, it is expected to exhibit higher solubility in nonpolar solvents such as alkanes (hexane, heptane), aromatic hydrocarbons (benzene, toluene), and ethers (diethyl ether, THF). Its solubility is expected to decrease significantly in polar solvents, particularly those with strong hydrogen bonding networks like alcohols (methanol, ethanol).

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended.

Methodology: Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

1,2-Diphenyltetramethyldisilane (purified)

-

Selected organic solvents (analytical grade)

-

Constant temperature water bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of 1,2-Diphenyltetramethyldisilane to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Extraction: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of 1,2-Diphenyltetramethyldisilane using a validated HPLC or GC method.

-

Quantification: Calculate the solubility in terms of g/100mL or mol/L based on the measured concentration and the dilution factor.

Visualizations

Diagrams of Logical Relationships and Workflows

Caption: Logical flow for predicting solubility based on polarity.

Caption: Workflow for experimental solubility determination.

References

A Technical Guide to the Historical Synthesis of 1,2-Diphenyltetramethyldisilane

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-Diphenyltetramethyldisilane, a notable organosilicon compound, is characterized by a silicon-silicon single bond flanked by phenyl and methyl groups. The synthesis of such molecules has been historically significant, providing fundamental insights into the chemistry of Si-Si bond formation. Compounds featuring Si-Si linkages are studied for their unique electronic, optical, and chemical properties, which are influenced by the substituents on the silicon atoms.[1] This guide focuses on the primary historical method for synthesizing 1,2-Diphenyltetramethyldisilane: the reductive coupling of chlorodimethylphenylsilane, a method analogous to the classic Wurtz-Fittig reaction.

Core Synthesis Method: Reductive Coupling

The most prominent historical method for synthesizing 1,2-Diphenyltetramethyldisilane is the reductive coupling of a halosilane precursor, specifically chlorodimethylphenylsilane (C₈H₁₁ClSi).[2][3][4] This reaction is a variation of the Wurtz-type coupling, where an alkali metal is used to dehalogenate the precursor, facilitating the formation of a new silicon-silicon bond.[5]

The overall reaction can be summarized as follows:

2 PhMe₂SiCl + 2 M → PhMe₂Si-SiMe₂Ph + 2 MCl (where M is an alkali metal, typically Sodium or Lithium)

The reaction is typically performed in an anhydrous, non-polar solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions with moisture or oxygen.[1] The mechanism involves the transfer of electrons from the alkali metal to the chlorodimethylphenylsilane molecules, leading to the formation of silyl-anionic intermediates which then couple to form the disilane product.[1]

Data Presentation

Quantitative data for the reactant and product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

| Property | Chlorodimethylphenylsilane (Reactant) | 1,2-Diphenyltetramethyldisilane (Product) |

|---|---|---|

| IUPAC Name | chloro-dimethyl-phenylsilane[4] | [dimethyl(phenyl)silyl]-dimethyl-phenylsilane[6] |

| CAS Number | 768-33-2[2] | 1145-98-8[6] |

| Molecular Formula | C₈H₁₁ClSi[2] | C₁₆H₂₂Si₂[6] |

| Molecular Weight | 170.71 g/mol [2][4] | 270.52 g/mol [6] |

| Appearance | Clear colorless to light yellow liquid[3] | - |

| Boiling Point | 192-194 °C | 320-322 °C |

| Density | 1.017 g/mL at 25 °C[3] | - |

| Refractive Index | n20/D 1.509[3] | - |

Table 2: Summary of Historical Synthesis Parameters

| Parameter | Description |

|---|---|

| Reactant | Chlorodimethylphenylsilane |

| Reagent | Alkali Metal (e.g., Sodium, Lithium)[1] |

| Solvent | Anhydrous Toluene, Tetrahydrofuran (THF)[1] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

| Temperature | Varies; often initiated at room temperature and may involve reflux |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 1,2-Diphenyltetramethyldisilane via reductive coupling, compiled from historical descriptions of Wurtz-type reactions involving chlorosilanes.[1][7]

Objective: To synthesize 1,2-Diphenyltetramethyldisilane by the reductive coupling of chlorodimethylphenylsilane using a sodium metal dispersion.

Materials:

-

Chlorodimethylphenylsilane (distilled prior to use)

-

Sodium metal

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., three-necked round-bottomed flask, reflux condenser, dropping funnel)

Procedure:

-

Apparatus Setup: A three-necked round-bottomed flask is fitted with a reflux condenser, a dropping funnel, and an inlet for inert gas. The entire apparatus is thoroughly flame-dried under a stream of argon to remove any residual moisture.

-

Sodium Dispersion: Anhydrous toluene is added to the reaction flask, followed by the appropriate molar quantity of sodium metal. The mixture is heated to the melting point of sodium (~98 °C) and stirred vigorously to create a fine dispersion of the metal. The mixture is then allowed to cool to room temperature while maintaining stirring.

-

Reactant Addition: Chlorodimethylphenylsilane is dissolved in anhydrous toluene and placed in the dropping funnel. This solution is then added dropwise to the stirred sodium dispersion in the reaction flask over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

The reaction mixture is cooled to room temperature. Any unreacted sodium is carefully quenched by the slow addition of a proton source, such as isopropanol, followed by water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by vacuum distillation to yield pure 1,2-Diphenyltetramethyldisilane.

Visualizations

The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis.

Caption: Reaction pathway for the synthesis of 1,2-Diphenyltetramethyldisilane.

Caption: Generalized workflow for the synthesis and purification process.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Buy Chlorodimethylphenylsilane | 768-33-2 [smolecule.com]

- 3. Chlorodimethylphenylsilane | 768-33-2 [chemicalbook.com]

- 4. Chlorodimethylphenylsilane | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,2-Diphenyltetramethyldisilane | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

In-Depth Technical Guide to the Core Spectral Data of 1,1,2,2-Tetramethyl-1,2-diphenyldisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the organosilicon compound 1,1,2,2-tetramethyl-1,2-diphenyldisilane. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental methodologies, and visual representations of relevant chemical processes and analytical workflows.

Summary of Spectroscopic Data

The following tables summarize the essential spectral data for 1,1,2,2-tetramethyl-1,2-diphenyldisilane, providing a quantitative reference for compound identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~7.5 - 7.3 | multiplet | 10H, Aromatic protons (Ar-H) |

| ~0.3 | singlet | 12H, Methyl protons (Si-CH₃)[1] | ||

| ¹³C | CDCl₃ | ~138 - 128 | multiple signals | Aromatic carbons (Ar-C)[1] |

| ~-3.0 | singlet | Methyl carbons (Si-CH₃)[1] | ||

| ²⁹Si | CDCl₃ | ~-17 | singlet | Silicon atoms (Si)[1] |

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Key Fragments (m/z) | Proposed Fragment Identity |

| GC-MS | Electron Ionization (EI), 70 eV | 270 | [M]⁺ (Molecular Ion) |

| 197 | [M - C₆H₅]⁺ | ||

| 135 | [Si(CH₃)₂C₆H₅]⁺ | ||

| 105 | [Si(CH₃)C₆H₅]⁺ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3070 - 3050 | Medium | Aromatic C-H stretch |

| ~2960 - 2900 | Medium | Methyl C-H stretch (asymmetric and symmetric) |

| ~1430 | Strong | Si-Phenyl (Si-C₆H₅) stretch |

| ~1260 | Strong, Sharp | Si-CH₃ symmetric deformation ("umbrella" mode) |

| ~1100 | Strong | Phenyl C-H in-plane bending |

| ~800 - 700 | Strong | Si-C stretch and Phenyl C-H out-of-plane bending |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | Absorption Maximum (λmax) |

| Not Specified | ~250 nm[1] |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of 1,1,2,2-tetramethyl-1,2-diphenyldisilane are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the purified compound and identify any impurities.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,1,2,2-tetramethyl-1,2-diphenyldisilane in approximately 0.6 mL of CDCl₃.

-

¹H NMR: Acquire a proton NMR spectrum. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio. The typical spectral width is from -2 to 12 ppm.[1]

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary. The typical spectral width is from -10 to 220 ppm.[1]

-

²⁹Si NMR: Acquire a silicon-29 NMR spectrum. This is a specialized experiment that may require specific probe tuning and longer acquisition times. The typical spectral width is from -50 to 50 ppm.[1]

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in all spectra to confirm the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of the reaction mixture, including the desired product and byproducts.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent such as dichloromethane or hexane.[1]

-

GC Conditions:

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

-

Injector Temperature: 250 °C.[1]

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and known fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer.

Procedure:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Data Analysis: Correlate the absorption bands with known vibrational frequencies of specific functional groups.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and workflows related to 1,1,2,2-tetramethyl-1,2-diphenyldisilane.

Caption: Wurtz-Fittig synthesis of 1,1,2,2-tetramethyl-1,2-diphenyldisilane.

Caption: Experimental workflow for GC-MS analysis.

References

Methodological & Application

Application Notes and Protocols for 1,2-Diphenyltetramethyldisilane as a Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-diphenyltetramethyldisilane as a photoinitiator for radical polymerization. This document includes its mechanism of action, key performance metrics, and detailed experimental protocols for the polymerization of common vinyl monomers.

Introduction

1,2-Diphenyltetramethyldisilane is a Type I photoinitiator, which upon exposure to ultraviolet (UV) radiation, undergoes homolytic cleavage of the silicon-silicon bond to generate two silyl radicals. These highly reactive radicals can then initiate the polymerization of various vinyl monomers. As a Type I initiator, it does not require a co-initiator for radical generation. The general mechanism involves the absorption of a photon, leading to an excited state, followed by bond scission to produce the initiating radicals.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of 1,2-diphenyltetramethyldisilane is provided in the table below.